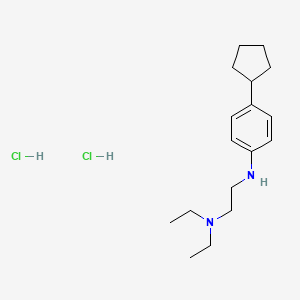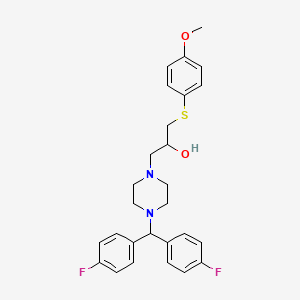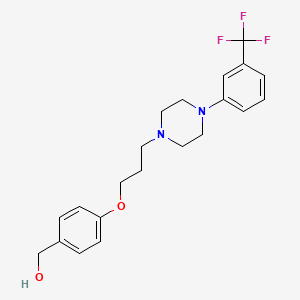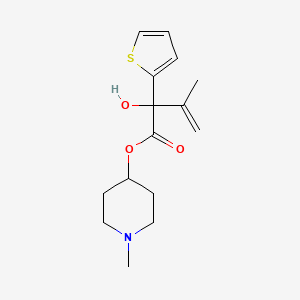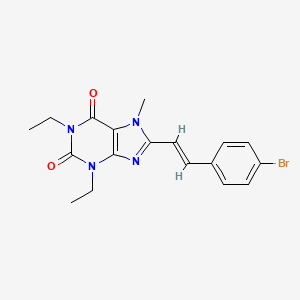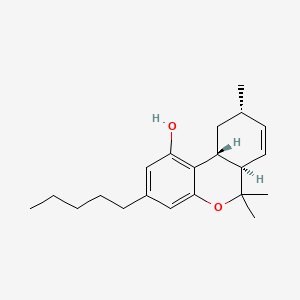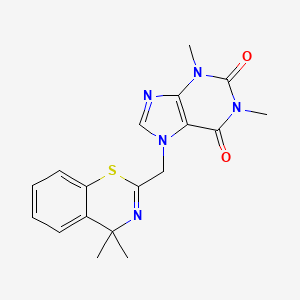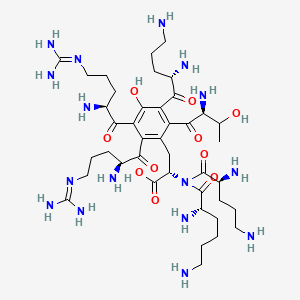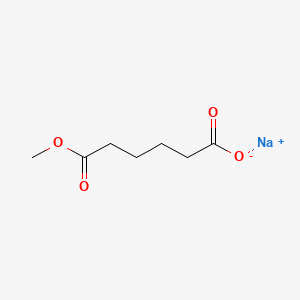
Sodium monomethyl adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium monomethyl adipate is a chemical compound with the molecular formula C7H11NaO4. It is the sodium salt of monomethyl adipate, which is a monoester of adipic acid. This compound is known for its role as a metabolite and plasticizer, and it has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium monomethyl adipate can be synthesized through several methods:
Esterification of Adipic Acid: One common method involves the esterification of adipic acid with methanol in the presence of an acid catalyst.
Enzymatic Hydrolysis: Another method involves the enzymatic hydrolysis of adipic acid esters using bioactive enzymes such as pork liver lipase.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of macroporous cation exchange resins. The process includes immersing the resin in acid and alkali solutions, followed by esterification of adipic acid with methanol in the presence of the pretreated resin. The product is then neutralized with sodium hydroxide .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium monomethyl adipate undergoes various chemical reactions, including:
Esterification: It can react with alcohols to form different esters.
Hydrolysis: It can be hydrolyzed back to adipic acid and methanol under acidic or basic conditions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and acid catalysts.
Hydrolysis: Requires water and either an acid or base catalyst.
Oxidation and Reduction: Specific reagents depend on the desired transformation.
Major Products:
Esterification: Produces various esters.
Hydrolysis: Yields adipic acid and methanol.
Applications De Recherche Scientifique
Sodium monomethyl adipate has a wide range of applications in scientific research:
Biology: It serves as a metabolite in biochemical studies.
Medicine: It is involved in the synthesis of potential antitumor agents.
Industry: It is used as a plasticizer in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of sodium monomethyl adipate involves its role as a metabolite and plasticizer. It interacts with various molecular targets and pathways, although specific details on its molecular targets are limited. Its effects are primarily due to its chemical structure, which allows it to participate in various biochemical and industrial processes .
Comparaison Avec Des Composés Similaires
Monomethyl Adipate: The parent compound, which is the monomethyl ester of adipic acid.
Dimethyl Adipate: Another ester of adipic acid, used in similar applications.
Adipic Acid: The dicarboxylic acid from which these esters are derived.
Uniqueness: Sodium monomethyl adipate is unique due to its sodium salt form, which imparts different solubility and reactivity properties compared to its ester counterparts. This makes it particularly useful in applications where these properties are advantageous .
Propriétés
Numéro CAS |
5877-45-2 |
|---|---|
Formule moléculaire |
C7H11NaO4 |
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
sodium;6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4.Na/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
XWMAGYLNUHTFKC-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)CCCCC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




